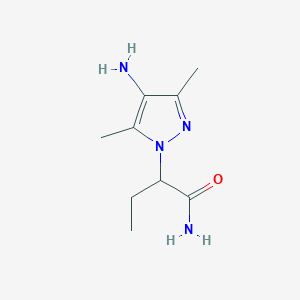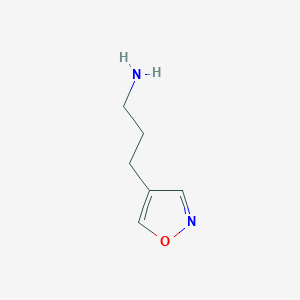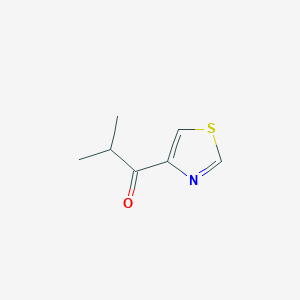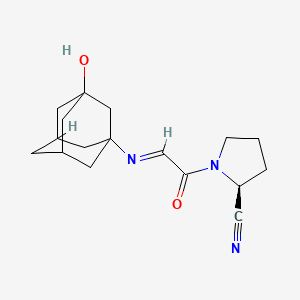
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile is a synthetic organic compound It features a unique structure combining a pyrrolidine ring, an adamantane derivative, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization to introduce the hydroxy group.
Formation of the Pyrrolidine Ring: Using a suitable precursor, the pyrrolidine ring is synthesized.
Coupling Reaction: The adamantane derivative is coupled with the pyrrolidine ring through an imine formation reaction.
Introduction of the Nitrile Group: The final step involves introducing the nitrile group under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group on the adamantane moiety can undergo oxidation to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted nitrile derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials due to its unique structure.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Science: Used in the synthesis of polymers with specific properties.
作用機序
The mechanism of action of (2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes.
類似化合物との比較
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.
Nitrile Compounds: Compounds like acetonitrile and benzonitrile.
Uniqueness
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other compounds.
特性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)imino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H23N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h10,12-14,22H,1-8,11H2/t12?,13?,14-,16?,17?/m0/s1 |
InChIキー |
MIBAUSIFADYGKR-XWTIBIIYSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
正規SMILES |
C1CC(N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
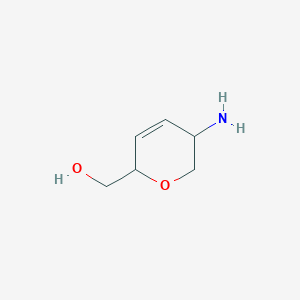
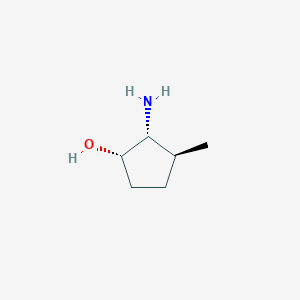
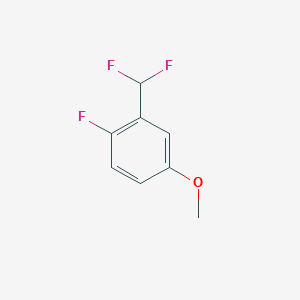
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
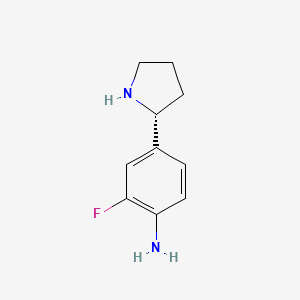
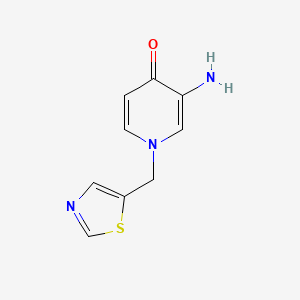
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
